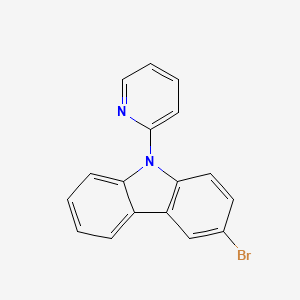
3-bromo-9-(2-pyridinyl)-9H-Carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-9-(2-pyridinyl)-9H-Carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of a bromine atom and a pyridinyl group in the structure of this compound imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-9-(2-pyridinyl)-9H-Carbazole typically involves the following steps:
Bromination of Carbazole: The initial step involves the bromination of carbazole to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane.
Coupling with Pyridine Derivative: The brominated carbazole is then coupled with a pyridine derivative, such as 2-bromopyridine, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling). This step requires a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent (e.g., toluene or dimethylformamide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-9-(2-pyridinyl)-9H-Carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The pyridinyl group can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles (e.g., amines, thiols).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carbazole quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields hydrogenated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-bromo-9-(2-pyridinyl)-9H-Carbazole has a wide range of scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Materials Science: Employed in the design of novel materials with unique electronic and optical properties.
Catalysis: Serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Wirkmechanismus
The mechanism of action of 3-bromo-9-(2-pyridinyl)-9H-Carbazole depends on its specific application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(pyridin-2-yl)-9H-carbazole: Lacks the bromine atom, resulting in different reactivity and electronic properties.
3-bromo-9H-carbazole:
3-chloro-9-(pyridin-2-yl)-9H-carbazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical reactivity.
Uniqueness
3-bromo-9-(2-pyridinyl)-9H-Carbazole is unique due to the combined presence of the bromine atom and pyridinyl group, which imparts distinct electronic and steric properties. This combination enhances its versatility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C17H11BrN2 |
|---|---|
Molekulargewicht |
323.2 g/mol |
IUPAC-Name |
3-bromo-9-pyridin-2-ylcarbazole |
InChI |
InChI=1S/C17H11BrN2/c18-12-8-9-16-14(11-12)13-5-1-2-6-15(13)20(16)17-7-3-4-10-19-17/h1-11H |
InChI-Schlüssel |
MVCFIQXKHHQKDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=CC=N4)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















